

# Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for HIV infection and is also utilized in the treatment of hepatitis B.[1] Administered as prodrugs, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase, leading to DNA chain termination and suppression of viral replication.[2]

The concentration of TFV-DP within peripheral blood mononuclear cells (PBMCs) is a key biomarker for assessing treatment adherence and cumulative drug exposure, correlating with therapeutic efficacy. [2][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of intracellular TFV-DP due to its high specificity and sensitivity. [2] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using LC-MS/MS.

# **Principle**

This method involves the isolation of PBMCs from whole blood, followed by cell lysis to release intracellular components. TFV-DP is then extracted from the cell lysate, often using solid-phase extraction (SPE), and analyzed by LC-MS/MS. The method can be a direct measurement of



TFV-DP or an indirect approach where TFV-DP is enzymatically dephosphorylated to tenofovir (TFV) prior to analysis.[5][6][7] An isotopically labeled internal standard is used to ensure accuracy and precision.

## **Experimental Workflow**

A generalized workflow for the quantification of TFV-DP in PBMCs is presented below.



Click to download full resolution via product page

Caption: General workflow for TFV-DP measurement in PBMCs by LC-MS/MS.

# Detailed Protocols PBMC Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

#### Materials:

- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS), sterile
- Centrifuge tubes
- Centrifuge

#### Procedure:



- Dilute whole blood 1:1 with sterile PBS.[2]
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[2]
- Aspirate the upper layer containing plasma and platelets.
- Carefully collect the mononuclear cell layer (the "buffy coat").[2]
- Wash the collected cells by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.
   Discard the supernatant.
- Repeat the wash step.
- Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.[2]

## **Sample Lysis and Extraction**

This protocol details the lysis of PBMCs and extraction of TFV-DP.

#### Materials:

- Isolated PBMC pellet (typically 2-5 million cells)
- Ice-cold 70% methanol/30% water solution[1][4]
- Internal Standard (e.g., <sup>13</sup>C<sub>5</sub>-TFV-DP or deuterated TFV-DP)[2][7]
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge capable of high speeds (e.g., 14,000 x g)

#### Procedure:

Centrifuge the counted cells and discard the supernatant.



- Resuspend the cell pellet in 500 μL of ice-cold 70% methanol/30% water.[1][4]
- Add the internal standard at this stage.
- Vortex the mixture vigorously to ensure complete cell lysis.
- Incubate on ice for 30 minutes.[2]
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][2]
- Transfer the supernatant containing the cell extract to a new tube for further processing or direct analysis.

## Solid Phase Extraction (SPE) - Optional Cleanup

For cleaner samples, a weak anion exchange SPE can be employed.

#### Procedure:

- Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
- Load the cell lysate supernatant onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute TFV-DP using an appropriate elution solvent.[2]
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

## **LC-MS/MS Analysis**

#### Instrumentation:

A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

#### LC Parameters (Example):



- Column: Anion exchange column or a column suitable for hydrophilic interaction liquid chromatography (HILIC), such as an amino stationary phase.[3][7]
- Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium phosphate).[2][8]
- Flow Rate: Dependent on the column dimensions (e.g., micro-LC may use lower flow rates).
- Injection Volume: Typically 2-10 μL.

#### MS/MS Parameters (Example):

- Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - TFV-DP: Precursor ion m/z 448.0 -> Product ion m/z 350.0[7]
  - <sup>13</sup>C-TFV-DP (Internal Standard): Precursor ion m/z 453.0 -> Product ion m/z 355.0 (example)
  - Note: Specific transitions may vary based on instrumentation and ionization mode. For instance, doubly charged ions might be monitored (e.g., m/z 222.5 -> m/z 366).[9]

## **Data Presentation**

The following tables summarize quantitative data from various published methods for the analysis of TFV-DP.

## **Table 1: LC-MS/MS Method Performance**



| Parameter                            | Reported Value             | Matrix      | Reference |
|--------------------------------------|----------------------------|-------------|-----------|
| Linearity Range                      | 50 - 10,000<br>fmol/sample | PBMCs       | [5][6]    |
| 2.5 - 6,000<br>fmol/sample           | PBMCs                      | [4]         |           |
| 50 - 6,400 fmol/punch                | Dried Blood Spots          | [7]         | _         |
| 0.5 - 512 ng/mL                      | Whole Blood                | [3]         |           |
| Lower Limit of Quantification (LLOQ) | 10 fmol/million cells      | PBMCs       | [5][6]    |
| 50 fmol/punch                        | Dried Blood Spots          | [7]         | _         |
| 0.5 ng/mL                            | Whole Blood                | [3][10]     |           |
| Accuracy                             | 91.63 – 109.18%            | Whole Blood | [3][10]   |
| Precision (CV%)                      | 2.48 – 14.08%              | Whole Blood | [3][10]   |

# Table 2: Reported Intracellular TFV-DP Concentrations in PBMCs

| Dosing Regimen<br>(Drug) | Adherence Level      | Mean TFV-DP<br>Concentration<br>(fmol/10 <sup>6</sup> cells) | Reference |
|--------------------------|----------------------|--------------------------------------------------------------|-----------|
| F/TDF                    | 100% (Daily)         | 81.7                                                         | [4]       |
| F/TDF                    | 67% (4-5 doses/week) | 57.4                                                         | [4]       |
| F/TDF                    | 33% (2 doses/week)   | 32.3                                                         | [4]       |
| F/TAF                    | 100% (Daily)         | 593                                                          | [4]       |
| F/TAF                    | 67% (4-5 doses/week) | 407                                                          | [4]       |
| F/TAF                    | 33% (2 doses/week)   | 215                                                          | [4]       |
| TDF/FTC                  | Steady State         | ~100 - 143                                                   | [8][11]   |



F/TDF: Emtricitabine/Tenofovir Disoproxil Fumarate; F/TAF: Emtricitabine/Tenofovir Alafenamide

# **Signaling Pathway**

Tenofovir prodrugs are metabolized intracellularly to the active diphosphate form through sequential phosphorylation steps catalyzed by cellular kinases.





Click to download full resolution via product page

Caption: Metabolic activation of tenofovir prodrugs within a PBMC.

## Conclusion



The LC-MS/MS method described provides a robust and sensitive approach for the quantification of TFV-DP in human PBMCs. This analytical technique is essential for pharmacokinetic studies, monitoring patient adherence to therapy, and evaluating the efficacy of pre-exposure prophylaxis (PrEP) regimens. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric determination of tenofovirdiphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 8. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565623#quantifying-tenofovir-diphosphate-in-pbmcs-by-lc-ms-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com